Allyl methyl tetrasulfide
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説明
Methyl 2-propenyl tetrasulfide, also known as allyl methyl tetrasulfide, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Methyl 2-propenyl tetrasulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, methyl 2-propenyl tetrasulfide is primarily located in the cytoplasm. Outside of the human body, methyl 2-propenyl tetrasulfide can be found in onion-family vegetables. This makes methyl 2-propenyl tetrasulfide a potential biomarker for the consumption of this food product.
科学的研究の応用
1. Thermal Degradation and Product Formation
Research has shown that Allyl isothiocyanate, which degrades into various compounds including allyl methyl tetrasulfide, undergoes thermal degradation in aqueous solutions. The identified products of this process include diallyl sulfide, diallyl disulfide, diallyl trisulfide, and this compound, among others. This study highlights the potential of this compound in understanding the thermal degradation pathways of related compounds (Chen & Ho, 1998).
2. Conformational Properties in Solid and Liquid Phases
Another study focused on the conformational properties of asymmetrically substituted mono-, di-, and trisulfides, including this compound. The research examined these compounds in both liquid and solid states, providing valuable insights into their structural behavior, which is crucial for understanding their chemical and physical properties (Devlin, Bárány, & Levin, 1990).
3. Thermodynamics of Oxidation Reactions
The thermodynamics of competing oxidation reactions of allyl methyl disulfide, a closely related compound, was studied to understand its stability and reactivity. This research is significant for applications involving oxidation processes and the stability of related organosulfur compounds (Andrada et al., 2008).
4. Synthesis and Application in Flavoring
This compound has been synthesized for use in flavoring, specifically in the creation of garlic flavoring. This application demonstrates the compound's relevance in the food industry and flavor science (Yu Lei, 2007).
5. Transformation in Allium Species
Research on the thermochemical transformation of sulfur compounds in Allium species, which produce this compound, has provided insights into the formation of health-promoting compounds. This study is crucial for understanding the role of these compounds in nutrition and health (Nishimura et al., 2000).
特性
CAS番号 |
90195-83-8 |
---|---|
分子式 |
C4H8S4 |
分子量 |
184.4 g/mol |
IUPAC名 |
3-(methyltetrasulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S4/c1-3-4-6-8-7-5-2/h3H,1,4H2,2H3 |
InChIキー |
BHIKXWJMZCALEK-UHFFFAOYSA-N |
SMILES |
CSSSSCC=C |
正規SMILES |
CSSSSCC=C |
90195-83-8 | |
製品の起源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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